四氢呋喃替拉唑osin

描述

Destetrahydrofuranyl terazosin is a derivative of terazosin . Terazosin is an alpha-1 adrenergic antagonist used in the treatment of symptomatic benign prostatic hyperplasia and management of hypertension . It blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate .

Synthesis Analysis

While specific synthesis details for Destetrahydrofuranyl terazosin were not found, studies have been conducted on the structure characterization of terazosin using mass spectrometry and thermal analyses techniques .Molecular Structure Analysis

Terazosin has a molecular formula of C19H25N5O4 . The molecular structure of terazosin has been studied using semi-empirical molecular orbital (MO) calculations .Chemical Reactions Analysis

The fragmentation decomposition pathways of terazosin have been investigated using mass spectrometry (MS) and thermal analyses (TA), and confirmed by semi-empirical molecular orbital (MO) calculation .Physical and Chemical Properties Analysis

Terazosin has a molecular weight of 387.4329 . The physical and chemical properties of terazosin have been studied using mass spectrometry and thermal analyses techniques .科学研究应用

在尿道括约肌功能中的应用

替拉唑osin是一种选择性α-1受体阻滞剂,已被研究其在治疗脊髓损伤患者膀胱出口梗阻中的有效性。研究发现,它对外部括约肌功能没有显着影响,并且不能缓解由逼尿肌-外部括约肌失协(DESD)引起的梗阻 (Chancellor, Erhard, & Rivas, 1993)。

对中枢神经系统和行为的影响

对小鼠的研究表明,替拉唑osin可以阻断的中枢α1-肾上腺素能神经传递对于响应环境变化的行为激活是必需的。研究发现替拉唑osin可以抑制运动活动和僵直,表明它对感觉运动和动机过程有影响 (Stone, Zhang, Rosengarten, Yeretsian, & Quartermain, 1999)。

药效学和药代动力学特性

替拉唑osin的药效学特征与哌唑嗪相似,但作用时间更长。它能显著降低轻度至中度原发性高血压患者的血压。与哌唑嗪相比,它的吸收更完全和可预测,便于剂量滴定 (Titmarsh & Monk, 1987)。

在非细菌性前列腺炎/前列腺痛中的应用

一项关于替拉唑osin在非细菌性前列腺炎/前列腺痛中的应用试验表明其在治疗中的有效性。为前列腺炎开发的一个新的症状评分指数显示,替拉唑osin可以有效地治疗患有这种疾病的患者 (Neal & Moon, 1994)。

替拉唑osin测定的分析方法

已经开发了各种分析方法来测定不同基质中的替拉唑osin。光谱法、TLC、HPTLC、HPLC和电分析法等技术被用于提供该药物在各种样品中存在和数量的见解 (Shrivastava, 2013)。

替拉唑osin的合成

盐酸替拉唑osin的合成过程包括通过几个步骤缩合特定的化合物,得到最终产物 (Li-Xia Jing, 1998)。

药代动力学和对不良事件的影响

替拉唑osin的药代动力学显示剂量和血浆水平之间呈线性关系。它的安全性特征和潜在有利的脂质作用使其成为抗高血压治疗的合适选择。给药后的不良事件通常较轻微,与年龄无关 (Somberg, Achari, & Laddu, 1991)。

作用机制

Target of Action

Destetrahydrofuranyl terazosin, also known as terazosin, is a quinazoline derivative alpha-1-selective adrenergic blocking agent . Its primary targets are the alpha-1-adrenoceptors . These receptors are found in various tissues throughout the body, but they play a crucial role in the smooth muscle of blood vessels and the prostate .

Mode of Action

Terazosin interacts with its targets by selectively blocking the alpha-1-adrenoceptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate . The blocking of these receptors leads to a decrease in arterial tone, which in turn lowers blood pressure and improves urinary flow .

Biochemical Pathways

The action of terazosin affects several biochemical pathways. One of the key pathways influenced by terazosin is the MST1-Foxo3a signaling pathway . By inhibiting this pathway, terazosin enhances mitophagy and alleviates β-cell dysfunction in the context of non-alcoholic fatty pancreas disease (NAFPD) .

Pharmacokinetics

Terazosin exhibits rapid and complete absorption following oral administration . It undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of terazosin are excreted in the urine . The plasma and renal clearances are 80 and 10 ml per minute, respectively . The mean beta-phase half-life is approximately 12 hours . These pharmacokinetic properties impact the bioavailability of terazosin, allowing it to effectively exert its therapeutic effects.

Result of Action

The action of terazosin leads to several molecular and cellular effects. By blocking the alpha-1-adrenoceptors, terazosin causes relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . In the context of NAFPD, terazosin enhances mitophagy and alleviates β-cell dysfunction by suppressing the MST1-Foxo3a signaling pathway .

Action Environment

The action, efficacy, and stability of terazosin can be influenced by various environmental factors. For instance, the presence of food can delay the time to peak plasma concentration by about 40 minutes . . More research is needed to fully understand how other environmental factors may influence the action of terazosin.

安全和危害

Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . It is recommended to take this medication only at bedtime if it causes you to feel light-headed . Terazosin can affect your pupils during cataract surgery . It is not known whether terazosin will harm an unborn baby or if it passes into breast milk .

未来方向

属性

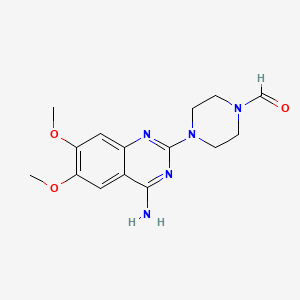

IUPAC Name |

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20/h7-9H,3-6H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWLXJIJCXEGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162705 | |

| Record name | 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102714-74-9 | |

| Record name | 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102714-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Destetrahydrofuranyl terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESTETRAHYDROFURANYL TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802P08HA53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

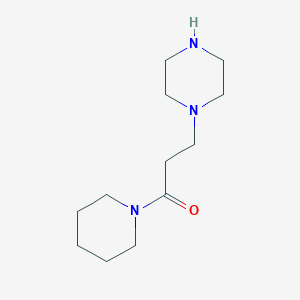

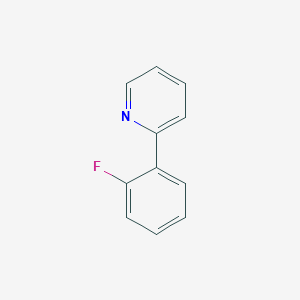

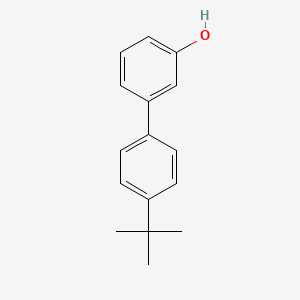

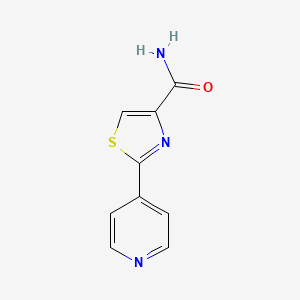

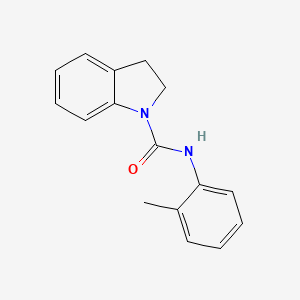

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)

![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)

![3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060829.png)

![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)